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Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a median
overall survival of less than 15 months despite a multimodal standard of care involving surgery,
radiation, and the alkylating agent temozolomide (TMZ).[1][2] A significant hurdle in GBM
treatment is the development of resistance to TMZ.[2] This guide provides a comparative
analysis of a promising drug repurposing strategy: the combination of the antipsychotic drug
thioridazine with temozolomide for the treatment of glioblastoma. We present preclinical data
for this combination and compare its performance with established and emerging alternative
therapies for recurrent GBM.

Thioridazine in Combination with Temozolomide:
Preclinical Evidence

Preclinical studies have demonstrated that thioridazine can sensitize glioblastoma cells to the
cytotoxic effects of temozolomide. The proposed mechanism of action involves the inhibition of
late-stage autophagy, a cellular process that can promote survival in cancer cells under stress,
such as chemotherapy.[2][3][4] By impairing the fusion of autophagosomes with lysosomes,
thioridazine prevents the degradation and recycling of cellular components, leading to an
accumulation of cellular stress and enhanced cell death in the presence of TMZ-induced DNA
damage.[2][3][4]
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In Vitro Efficacy

Studies on glioblastoma cell lines have shown that the combination of thioridazine and
temozolomide leads to a significant reduction in cell viability compared to either agent alone.

. . Cell Viability o
Cell Line Treatment Concentration ] Citation
Reduction (%)

u87 (MGMT-
o T™MZ 100 pM ~20% [3]
deficient)
Thioridazine 6 uM ~10% [3]
TMZ +
o 100 uM + 6 uM ~60% [3]
Thioridazine
u87 (MGMT- No significant
o T™MZ 100 uM ) [3]
proficient) reduction
T™MZ +
o 100 UM + 6 pM ~50% [3]
Thioridazine
LN18 (MGMT- No significant
o T™MZ 100 pM _ [5]
proficient) reduction
TMZ +
o 100 uM + 6 uM ~40% [5]
Thioridazine

Table 1: In Vitro Efficacy of Thioridazine and Temozolomide Combination in Glioblastoma Cell
Lines.

In Vivo Efficacy

The combination therapy has also shown significant efficacy in preclinical orthotopic xenograft
models of glioblastoma, leading to reduced tumor growth and prolonged survival.
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. Treatment Median Tumor Volume L
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Group Survival Reduction
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. Significant vs.
T™Z Not specified [6]
Control
o N Not significant
Thioridazine Not specified [6]
vs. Control
Significantl
Mz gI d . Il [6]
rolonged vs. a -
Thioridazine P I
other groups
Patient-Derived
Control (PBS) ~70 days - [6]
Xenograft
Significant vs.
T™Z ~85 days [6]
Control
Significantl
TMZ + g y
o >100 days more than TMZ [6]
Thioridazine

alone

Table 2: In Vivo Efficacy of Thioridazine and Temozolomide Combination in Glioblastoma

Xenograft Models.

Comparison with Alternative Therapies for
Recurrent Glioblastoma

For patients with recurrent glioblastoma, several treatment options are available, though none

are curative. The following table summarizes the efficacy of some of these alternatives based

on clinical trial data.
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Treatment Modality

Median Overall
Survival (mOS)

Median
Progression-Free
Survival (mPFS)

Citation

Standard of Care

(Post-Recurrence)

Lomustine

5.6 - 8.6 months

1.5 - 2.7 months

[7]

FDA-Approved

Therapies

Bevacizumab

8.6 - 9.1 months (with

lomustine)

4.2 months

[8][9]

Tumor Treating Fields
(TTFields) +
Temozolomide (newly

diagnosed)

20.9 months

6.7 months

[10]

Emerging Therapies

Regorafenib

7.4 - 10.2 months

2.3 months

[11][12][13]

Immunotherapy

Pembrolizumab +
Standard of Care

(newly diagnosed)

10.1 months (Phase
1)

Not specified

[14][15]

Table 3: Efficacy of Alternative Treatment Modalities for Recurrent Glioblastoma.

Experimental Protocols

In Vitro Cell Viability Assay

e Cell Lines: US7MG (ATCC) and LN18 (ATCC) human glioblastoma cell lines.

e Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified atmosphere of 5% CO2.
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o Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying
concentrations of temozolomide (e.g., 100 uM), thioridazine (e.g., 6 uM), or the combination
of both.

 Viability Assessment: After 96 hours of incubation, cell viability is assessed using the MTT (3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is
measured at 570 nm using a microplate reader. Results are expressed as a percentage of
the viability of untreated control cells.

Orthotopic Glioblastoma Xenograft Model

e Animal Model: Immunocompromised mice (e.g., NOD-scid IL2ZRgamma(null)).

e Cell Implantation: Human glioblastoma cells (e.g., U87MG or patient-derived cells) are
stereotactically implanted into the striatum of the mice.

e Treatment: Once tumors are established (confirmed by bioluminescence or MRI), mice are
randomized into treatment groups: vehicle control, temozolomide alone (e.g., 20 mg/kg,
intraperitoneal injection), thioridazine alone (e.g., 20 mg/kg, intraperitoneal injection), and
the combination of temozolomide and thioridazine.[6] Treatment is administered for a
defined period (e.g., daily for 3 weeks).[6]

e Monitoring: Tumor growth is monitored weekly using MRI. Animal survival is monitored daily.

o Endpoint: The primary endpoints are tumor growth inhibition and overall survival.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway of thioridazine's action and
the experimental workflow for in vivo studies.
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Caption: Proposed mechanism of thioridazine sensitizing GBM cells to temozolomide.
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Caption: Workflow for in vivo evaluation of thioridazine and temozolomide combination.

Conclusion
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The repurposing of thioridazine as a chemosensitizer for temozolomide in glioblastoma
presents a compelling therapeutic strategy. Preclinical data strongly suggest a synergistic
effect, leading to enhanced tumor cell killing and improved survival in animal models. This
effect appears to be independent of the MGMT promoter methylation status, a key mechanism
of temozolomide resistance. While these findings are promising, further investigation, including
well-designed clinical trials, is necessary to validate the efficacy and safety of this combination
in patients with glioblastoma. This guide provides a foundational comparison to aid researchers
and clinicians in evaluating the potential of this novel therapeutic approach against the current
landscape of glioblastoma treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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